molecular formula C8H15NO5 B3028587 3-Ethoxypyrrolidine oxalate CAS No. 23123-15-1

3-Ethoxypyrrolidine oxalate

Cat. No.: B3028587
CAS No.: 23123-15-1
M. Wt: 205.21
InChI Key: CXNJRBRWKGVFAU-UHFFFAOYSA-N
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Description

3-Ethoxypyrrolidine oxalate: is a chemical compound with the molecular formula C8H15NO5 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is combined with oxalic acid to form the oxalate salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxypyrrolidine oxalate typically involves the reaction of 3-ethoxypyrrolidine with oxalic acid. One efficient method involves the use of cyanocarboxylic acids as starting materials. The reaction is carried out by heating the mixture of 3-ethoxypyrrolidine and oxalic acid in water, followed by distillation to remove water and further heating to complete the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxypyrrolidine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where the ethoxy group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3-ethoxypyrrolidine oxalate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic synthesis reactions.

Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its role as an intermediate makes it valuable for manufacturing processes that require precise chemical transformations.

Mechanism of Action

The mechanism of action of 3-ethoxypyrrolidine oxalate involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is likely to interact with enzymes and receptors in biological systems, similar to other pyrrolidine derivatives. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Uniqueness: 3-Ethoxypyrrolidine oxalate is unique due to its combination with oxalic acid, which can influence its chemical properties and potential applications. The presence of the ethoxy group also adds to its distinctiveness, providing specific reactivity patterns that can be exploited in various chemical reactions.

Properties

IUPAC Name

3-ethoxypyrrolidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.C2H2O4/c1-2-8-6-3-4-7-5-6;3-1(4)2(5)6/h6-7H,2-5H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNJRBRWKGVFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCNC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23123-15-1
Record name Pyrrolidine, 3-ethoxy-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23123-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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